4-Iodobenzene-1,2-diol

Vue d'ensemble

Description

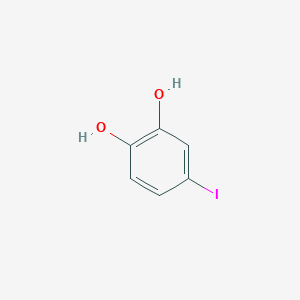

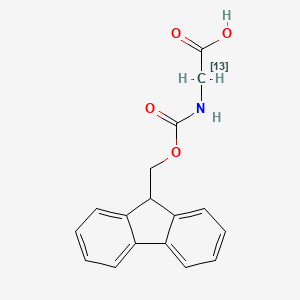

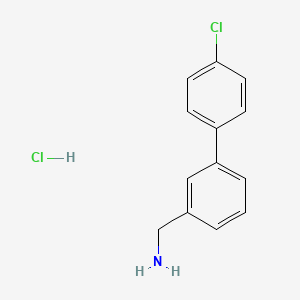

“4-Iodobenzene-1,2-diol” is a chemical compound with the molecular formula C6H5IO2 . It is used in various chemical reactions and has a molecular weight of 236.00717 .

Molecular Structure Analysis

The molecular structure of “4-Iodobenzene-1,2-diol” consists of a benzene ring with an iodine atom and two hydroxyl groups attached. The exact positions of these groups on the benzene ring can be determined by the numbering in the name of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Iodobenzene-1,2-diol” such as boiling point, melting point, and density are not explicitly mentioned in the search results .

Applications De Recherche Scientifique

Organic Synthesis

4-Iodobenzene-1,2-diol: is a valuable compound in organic synthesis, particularly in the synthesis of complex molecules. It serves as an iodine source for various iodination reactions, which are crucial in the construction of carbon-iodine bonds. These bonds are pivotal intermediates in further chemical transformations, such as Suzuki coupling reactions .

Medicinal Chemistry

In pharmaceutical research, 4-Iodobenzene-1,2-diol can be utilized as a precursor for the synthesis of various bioactive molecules. Its iodine moiety can be strategically placed within a molecular framework to modulate the biological activity of potential drug candidates .

Material Science

This compound finds applications in material science, particularly in the synthesis of novel organic materials. For instance, it can be used to create new types of polymers or small molecules that have specific electronic properties suitable for use in electronic devices .

Analytical Chemistry

4-Iodobenzene-1,2-diol: can be employed as a reagent in analytical chemistry to facilitate the detection and quantification of other substances. Its reactivity and the presence of iodine allow it to be used in various spectroscopic methods to analyze chemical compositions .

Environmental Studies

The compound’s role in environmental studies includes its use as a tracer or probe to study chemical reactions that occur in the environment. It can help in understanding the fate of iodine-containing compounds in natural settings .

Industrial Applications

In an industrial context, 4-Iodobenzene-1,2-diol may be used in the manufacture of dyes, pigments, and other iodine-containing compounds. Its iodine content makes it a critical component in the synthesis of compounds that require iodination for their production .

Mécanisme D'action

Target of Action

4-Iodobenzene-1,2-diol, also known as 2-Iodoresorcinol, is an organic compound that primarily targets the Endoglucanase F . This enzyme plays a crucial role in the breakdown of cellulose, a complex carbohydrate that forms the primary structural component of plant cell walls .

Mode of Action

It is known that iodobenzenes, in general, can undergo electrophilic aromatic substitution . In this process, the electrophile (in this case, the iodine atom) forms a sigma bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism allows 4-Iodobenzene-1,2-diol to interact with its targets and induce changes.

Biochemical Pathways

Given its target, it may influence the cellulose degradation pathway in organisms that express endoglucanase f . The downstream effects of this interaction would depend on the specific biological context and require further investigation.

Pharmacokinetics

Iodobenzenes are generally lipophilic, suggesting that they could be readily absorbed and distributed within the body . The metabolism and excretion of 4-Iodobenzene-1,2-diol would likely depend on the specific biological system and require further study.

Result of Action

Given its potential interaction with Endoglucanase F, it may influence cellulose degradation, potentially affecting cell wall structure and integrity in organisms that express this enzyme .

Action Environment

The action, efficacy, and stability of 4-Iodobenzene-1,2-diol could be influenced by various environmental factors. For instance, its reactivity may be affected by temperature, pH, and the presence of other chemical species . Additionally, as a light-sensitive compound , its stability and activity could be influenced by exposure to light.

: Iodobenzene: Uses, Interactions, Mechanism of Action | DrugBank Online : Synthesis of Benzene Derivatives: Electrophilic Aromatic Substitution - Chemistry LibreTexts : 2-碘苯-1,3-二醇 CAS#: 41046-67-7 : Iodobenzene - Wikipedia

Propriétés

IUPAC Name |

4-iodobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQUYGQAOAAGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577138 | |

| Record name | 4-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Iodobenzene-1,2-diol | |

CAS RN |

76149-14-9 | |

| Record name | 4-Iodobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-2-chloro-5-(2-methoxyethoxy)benzenediazonium tetrafluoroborate](/img/structure/B1627273.png)

![(3S,3Ar,5aS,5bR,11aS)-3-ethyl-3a,5a,5b,8,8,11a-hexamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene](/img/structure/B1627280.png)

![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonyl(15N)amino)hexanoic acid](/img/structure/B1627282.png)

![3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole](/img/structure/B1627288.png)

![2-(3-Fluoro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627293.png)